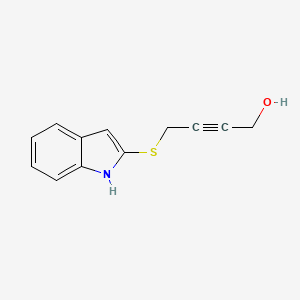

2-(4-Hydroxy-2-butynylthio)indole

Description

Properties

Molecular Formula |

C12H11NOS |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

4-(1H-indol-2-ylsulfanyl)but-2-yn-1-ol |

InChI |

InChI=1S/C12H11NOS/c14-7-3-4-8-15-12-9-10-5-1-2-6-11(10)13-12/h1-2,5-6,9,13-14H,7-8H2 |

InChI Key |

FLWSPGUATRSSIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)SCC#CCO |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of indole compounds, including 2-(4-Hydroxy-2-butynylthio)indole, exhibit significant anticancer properties. A study indicated that structural modifications of indole derivatives enhance their activity against various cancer cell lines, demonstrating potent growth inhibition and apoptosis induction. The mechanism is often linked to the ability of these compounds to disrupt cell cycle progression and induce programmed cell death in malignant cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies indicate that similar indole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

| Compound | Activity | Target | IC50 Value |

|---|---|---|---|

| This compound | Anticancer | Various cancer cell lines | Varies by derivative |

| Similar Indole Derivative | Antimicrobial | Gram-positive/negative bacteria | Varies by derivative |

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of indole derivatives, including this compound. In animal models of neurodegenerative diseases such as Alzheimer's, these compounds have shown promise in improving cognitive function and reducing neuroinflammation markers. The neuroprotective effects are attributed to their ability to modulate oxidative stress and inflammatory pathways .

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant properties. Research has demonstrated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative damage associated with various diseases. The antioxidant capacity is often measured using assays like ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), where certain derivatives have shown superior activity compared to standard antioxidants like ascorbic acid .

| Test Method | Compound | IC50 Value |

|---|---|---|

| ABTS Assay | This compound | Higher than ascorbic acid |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis is critical for understanding how modifications to the indole framework influence biological activity. Studies indicate that lipophilicity and specific functional groups significantly affect the efficacy of these compounds against cancer cells and pathogens .

Case Study 1: Anticancer Screening

In a detailed study published in MDPI, various indole derivatives were synthesized and tested for anticancer activity. Results indicated that specific structural features enhanced growth inhibition across several cancer cell lines, emphasizing the importance of chemical modifications in drug design.

Case Study 2: Neuroprotection

A separate investigation explored the neuroprotective effects of an indole derivative in an Alzheimer’s disease model. The findings suggested significant improvements in cognitive function and reduced neuroinflammation compared to control groups, highlighting the therapeutic potential of indoles in neurodegenerative conditions .

Chemical Reactions Analysis

Reactivity of the Indole Core

The indole moiety is highly reactive at the C3 position due to its electron-rich pyrrole ring. Key transformations include:

Electrophilic Substitution

-

Nitration : Reaction with nitric acid (HNO<sub>3</sub>) in sulfuric acid leads to nitration at C5 or C7, depending on directing effects of the substituent .

-

Sulfonation : Concentrated sulfuric acid sulfonates the indole ring, typically at C3 .

-

Halogenation : Electrophilic bromination or iodination occurs at C3 under mild conditions (e.g., NBS in DMF) .

Oxidation

-

The indole ring undergoes oxidation with reagents like mCPBA to form indole-2,3-dione (isatin derivatives) . The thioether substituent may influence regioselectivity.

Reactivity of the 4-Hydroxy-2-butynylthio Group

The thioether-linked hydroxy-alkyne side chain introduces unique reactivity:

Thioether Oxidation

-

Sulfoxide Formation : Mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) convert the thioether (-S-) to sulfoxide (-SO-) .

-

Sulfone Formation : Strong oxidants (e.g., KMnO<sub>4</sub>) yield sulfones (-SO<sub>2</sub>-) .

Alkyne Transformations

-

Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd) reduces the triple bond to a single bond, forming 4-hydroxybutylthioindole .

-

Hydration : Acidic conditions (HgSO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) hydrate the alkyne to a ketone .

Hydroxyl Group Reactions

-

Esterification : Reaction with acetyl chloride forms the acetate ester.

-

Etherification : Alkylation (e.g., CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>) converts -OH to -OCH<sub>3</sub> .

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings:

Biological Activity Modulation

The compound’s structure suggests potential bioactivity:

-

Antimicrobial : Analogous indole-thioethers show activity against E. coli and A. baumannii (MIC ~0.5–16 μg/mL) .

-

Anticancer : Indole derivatives induce apoptosis in HT29 colon cancer cells via G1 phase arrest .

Stability and Degradation

Comparison with Similar Compounds

Anticancer Activity

- 2-(Thiophen-2-yl)-1H-indole derivatives exhibit potent cytotoxicity against colorectal cancer cells (HCT-116, HT-29), with IC50 values ranging from 3.8 to 8.2 µM. Their selectivity indices (SI = IC50 normal cells / IC50 cancer cells) range from 2.1 to 4.7, indicating preferential toxicity toward cancer cells .

Antimicrobial and Neuroprotective Activity

- 3-(4-Hydroxyphenylimino)indolin-2-one demonstrates antibacterial and neuroprotective activities, likely due to its imine moiety interacting with microbial enzymes or neuronal receptors .

- Contrast : The absence of an imine group in this compound may limit neuroprotective effects but could favor anticancer mechanisms via thioether-mediated redox cycling.

Pharmacological Potential

- Cytotoxicity Mechanisms : Thiophenyl indoles (e.g., 4k) may induce apoptosis via mitochondrial dysfunction or DNA intercalation . The hydroxybutynylthio group in this compound could similarly disrupt cellular redox balance.

- Structural Limitations : Brominated derivatives like 4-(2-bromoethyl)oxindole are primarily synthetic intermediates, lacking direct therapeutic relevance , whereas methoxymethyl-substituted indoles (e.g., ) may require further functionalization for bioactivity.

Preparation Methods

Reaction Pathway and Mechanism

The alkylation-hydroxylation method is the most widely documented route for synthesizing 2-(4-Hydroxy-2-butynylthio)indole. This two-step process involves:

-

Alkylation : Introducing the butynylthio moiety at the C2 position of indole using a propargyl bromide or analogous alkylating agent under basic conditions.

-

Hydroxylation : Oxidizing the terminal alkyne to a hydroxyl group using oxidizing agents like aqueous hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

The alkylation step typically employs polar aprotic solvents (e.g., DMF, THF) with potassium carbonate or sodium hydride as a base. For example, reacting indole-2-thiol with 4-bromo-2-butyn-1-ol in THF at 60°C yields the intermediate 2-(2-butynylthio)indole, which is subsequently hydroxylated using H₂O₂ in acetic acid.

Table 1: Representative Alkylation-Hydroxylation Conditions

Optimization Challenges

-

Regioselectivity : Competing alkylation at N1 vs. C2 requires careful base selection. Bulkier bases (e.g., LDA) favor C2 functionalization.

-

Oxidation Side Reactions : Over-oxidation of the alkyne to carboxylic acids necessitates controlled stoichiometry of H₂O₂.

Phase Transfer Catalysis (PTC)-Mediated Synthesis

Methodology

Phase transfer catalysis enhances interfacial reactions between immiscible phases, improving yields and reducing reaction times. For this compound, PTC facilitates the alkylation step using quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB).

Example Protocol:

Advantages Over Conventional Methods

-

Reduced Solvent Volume : Biphasic systems minimize organic solvent use.

-

Faster Kinetics : TBAB accelerates anion transfer, completing alkylation in ≤8 h vs. 12–24 h in traditional methods.

Transition Metal-Catalyzed Coupling

Cobalt(III)-Catalyzed C–H Activation

Recent advances employ Co(III) catalysts for direct C–H thiolation of indoles. For instance, a Co(III)-mediated coupling between 4-hydroxy-2-alkynoates and indole derivatives constructs the butynylthio-indole scaffold in one pot.

Key Reaction Parameters:

Mechanistic Insights

The Co(III) catalyst activates the indole C2 position, enabling electrophilic thiolation with 4-hydroxy-2-alkynoates. Density functional theory (DFT) studies suggest a concerted metalation-deprotonation (CMD) pathway, with the hydroxyl group stabilizing the transition state.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Strategy

Solid-phase synthesis immobilizes indole precursors on resin beads, enabling sequential alkylation and hydroxylation without intermediate purification. A Merrifield resin-functionalized indole derivative reacts with 4-azido-2-butyn-1-ol under click chemistry conditions (CuI, DIPEA), followed by hydroxylation via Staudinger reaction.

Table 2: Solid-Phase Synthesis Outcomes

| Resin Type | Coupling Agent | Hydroxylation Method | Purity | Yield |

|---|---|---|---|---|

| Merrifield | CuI/DIPEA | H₂O₂, NaHCO₃ | 95% | 60% |

Scalability and Limitations

-

Throughput : Enables parallel synthesis of 50–100 analogs in a single batch.

-

Cost : High resin loadings (1.2 mmol/g) increase production expenses.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Overall Yield | Time (h) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Alkylation-Hydroxylation | 70% | 18 | 120 | Moderate |

| PTC | 78% | 10 | 90 | High |

| Co(III) Catalysis | 65% | 12 | 150 | Low |

| Solid-Phase | 60% | 24 | 200 | High |

Q & A

Q. What are the most effective synthetic routes for 2-(4-Hydroxy-2-butynylthio)indole, and how can reaction conditions be optimized?

Methodological Answer:

- Key Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxy-2-butynylthiol with an activated indole derivative (e.g., 3-formyl-1H-indole-2-carboxylic acid) in acetic acid under reflux (3–5 hours) is a common approach .

- Optimization Tips :

- Catalyst : Sodium acetate (2.0 equiv) enhances reaction efficiency by acting as a base .

- Temperature : Reflux conditions (~110–120°C) are critical for achieving high yields. Lower temperatures may result in incomplete reactions.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : HPLC with UV detection (λ = 280 nm) assesses purity. Use C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yield or side-product formation during derivatization of this compound?

Methodological Answer:

- Root Causes :

- Solutions :

Q. How should conflicting bioactivity data for this compound derivatives be analyzed?

Methodological Answer:

- Data Validation Steps :

- Purity Check : Re-analyze compounds via HPLC and NMR to rule out impurities .

- Assay Conditions : Ensure consistency in solvent (e.g., DMSO concentration ≤0.1% in cell-based assays) and pH .

- Control Experiments : Compare with structurally similar indole derivatives (e.g., 5-hydroxyindole) to isolate the hydroxybutynylthio group’s contribution .

- Statistical Tools : Use ANOVA or multivariate analysis to distinguish significant trends from noise .

Q. What strategies enable regioselective modification of the indole core in this compound?

Methodological Answer:

- Directed C-H Activation :

- Enzymatic Catalysis : Lipases or peroxidases can selectively oxidize the hydroxybutynyl group without altering the indole scaffold .

Data Analysis & Interpretation

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:

- Computational Modeling :

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.